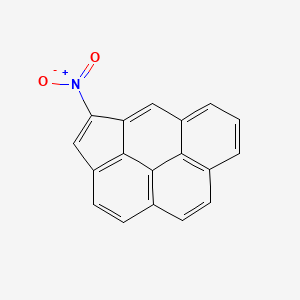

Cyclopenta(cd)pyrene, 4-nitro-

Description

Contextualization within Environmental Organic Chemistry

Nitro-PAHs are a significant class of compounds in environmental organic chemistry due to their formation and prevalence in the environment. They are released into the atmosphere from various combustion processes, including vehicle emissions (particularly from diesel engines), industrial heating, and the burning of fossil fuels and biomass. sonar.chnih.govresearchgate.net

Beyond direct emission, Nitro-PAHs are also formed through the atmospheric transformation of their parent PAHs. sonar.chmdpi.com PAHs released into the air can react with atmospheric oxidants like nitrogen oxides (NOx), hydroxyl radicals (OH-), or nitrate (B79036) radicals (NO3-) to form Nitro-PAHs. researchgate.netaaqr.orgnih.gov This secondary formation can occur while the PAHs are in the gas phase or adsorbed onto airborne particulate matter. nih.govresearchgate.net The introduction of a nitro group can alter the physical and chemical properties of the parent PAH, for instance, by increasing its solubility, which facilitates its transport through water systems and can lead to wider environmental contamination. researchgate.net

The environmental fate and transport of Nitro-PAHs can differ considerably from their parent compounds due to their higher molecular weights and different sorption mechanisms. sonar.ch While much of the research on Nitro-PAHs has focused on their presence in the air, they are also found in other environmental compartments such as soil and water. sonar.chmdpi.com

Significance of Nitro-PAH Derivatives in Academic Research

Nitro-PAH derivatives, including Cyclopenta(cd)pyrene, 4-nitro-, are of significant interest to the academic research community for several reasons. These compounds are often more mutagenic and carcinogenic than their parent PAHs, making them a key focus in toxicological and environmental health studies. sonar.chresearchgate.netd-nb.info In fact, the atmospheric cancer risk from NPAHs is estimated to be higher than that from PAHs. mdpi.com

The study of specific Nitro-PAH isomers is crucial for source apportionment and understanding atmospheric chemical processes. nih.gov Different formation pathways—primary emission versus secondary atmospheric formation—result in different isomer patterns. mdpi.com For example, certain nitro-isomers can serve as markers for photochemical activity in the atmosphere. nih.gov

In the laboratory, compounds like Cyclopenta(cd)pyrene, 4-nitro- are used as analytical standards for the detection and quantification of Nitro-PAHs in environmental samples. d-nb.info The synthesis and characterization of specific nitro-PAH isomers are essential for this purpose. researchgate.net Research has focused on developing and refining analytical techniques, such as gas chromatography and high-performance liquid chromatography, to accurately measure the low concentrations of these compounds in the environment. d-nb.infomdpi.com

Furthermore, understanding the metabolic pathways of these compounds is a critical area of research. Studies have investigated how parent compounds like cyclopenta[c,d]pyrene are metabolized in biological systems, with research indicating that metabolic activation can lead to the formation of reactive intermediates. nih.gov

Structure

3D Structure

Properties

CAS No. |

102859-52-9 |

|---|---|

Molecular Formula |

C18H9NO2 |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |

InChI |

InChI=1S/C18H9NO2/c20-19(21)15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-9H |

InChI Key |

SQAFYTHBQZQFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C(=CC5=C4C3=C(C=C2)C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Environmental Formation and Sources of Cyclopenta Cd Pyrene, 4 Nitro

Primary Emissions from Combustion Processes

Primary emissions refer to the direct release of a substance into the atmosphere from its source. For nitrated polycyclic aromatic hydrocarbons (NPAHs) like Cyclopenta(cd)pyrene, 4-nitro-, combustion is a major primary source.

Cyclopenta(cd)pyrene, 4-nitro- is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of compounds that are not produced commercially but are ubiquitous byproducts of incomplete combustion. herts.ac.uknih.gov These processes involve the burning of organic materials such as fossil fuels (coal, oil, gas), biomass, wood, and garbage. herts.ac.uknih.govairies.or.jp During combustion, complex chemical reactions known as pyrosynthesis occur, where hydrocarbon radicals rearrange to form the stable, fused-ring structures characteristic of PAHs. herts.ac.uk The formation of nitrated derivatives like Cyclopenta(cd)pyrene, 4-nitro- can occur during the combustion process itself, particularly at high temperatures where nitrogen oxides (NOx) are also formed and can react with the parent PAHs. airies.or.jp

Research has identified several specific anthropogenic activities as significant sources of PAHs and NPAHs. Vehicular exhaust, particularly from diesel engines, is a well-documented source of these compounds. nih.govairuse.eu While data for 4-nitropyrene (B1202641) is more common, its presence in diesel exhaust particulates underscores the role of internal combustion engines as a source for this class of chemicals. nih.gov

Residential wood combustion is another significant source of the parent compound, cyclopenta(cd)pyrene, and its derivatives. nih.govcopernicus.org The emission factors can vary depending on factors like fuel type (e.g., hardwood vs. softwood) and combustion conditions (e.g., high vs. average burner load). nih.govcopernicus.org For instance, studies have shown that high-load combustion in wood burners can generate significantly higher amounts of PAHs compared to average-load conditions. copernicus.org

Table 1: Emission Factors of Cyclopenta(cd)pyrene (Parent Compound) from Wood Combustion

| Source | Fuel Type / Condition | Emission Factor (µg/kg of wood burned) | Reference |

|---|---|---|---|

| Residential Stove | Mixed Hardwood/Softwood | 140 ± 110 | nih.gov |

| Logwood Burner | High Fuel Load | ~100 | copernicus.org |

| Logwood Burner | Average Fuel Load | ~10 | copernicus.org |

Secondary Formation via Atmospheric Reactions

In addition to being directly emitted, Cyclopenta(cd)pyrene, 4-nitro- can be formed in the atmosphere through the chemical transformation of its parent PAH, cyclopenta(cd)pyrene.

Once in the atmosphere, parent PAHs can undergo nitration reactions with various atmospheric oxidants. airies.or.jpd-nb.info These reactions are a key pathway for the formation of NPAHs. d-nb.info The primary oxidants involved include:

Hydroxyl Radicals (OH): In the presence of nitrogen oxides (NOx), gas-phase reactions initiated by hydroxyl radicals during the daytime can lead to the formation of nitro-PAHs. airuse.eunih.govtandfonline.com

Nitrate (B79036) Radicals (NO₃): During the nighttime, gas-phase reactions with the nitrate radical are a significant formation route for some NPAHs. airuse.eutandfonline.com For example, 2-nitropyrene (B1207036) and 4-nitropyrene are known to be formed from the gas-phase reactions of pyrene (B120774) with OH or NO₃ radicals. airuse.eu

Nitrogen Dioxide (NO₂): Heterogeneous reactions, occurring on the surface of particulate matter, can also lead to nitration. PAHs adsorbed on particles can react with gaseous nitrogen dioxide (NO₂), a reaction that may be catalyzed by the presence of nitric acid (HNO₃). nih.govhealtheffects.org

Simulated environmental studies have shown that cyclopenta[cd]pyrene (B119913) adsorbed on particulates can be transformed into its oxide when exposed to gas-phase oxidants derived from the ozonolysis of alkenes, indicating its reactivity in polluted atmospheres. researchgate.netnih.govresearchgate.net This reactivity suggests it is also susceptible to nitration under similar conditions.

The physical state of the parent PAH in the atmosphere—whether it exists in the gas phase or is adsorbed onto particulate matter—critically influences its transformation pathways. airies.or.jpcopernicus.org This distribution is known as gas-particle partitioning.

Cyclopenta(cd)pyrene, a five-ring PAH, is semivolatile and has been found to be distributed roughly equally between the gas and particle phases in urban atmospheres. healtheffects.orgacs.org This partitioning has important implications:

Gas-Phase Reactions: The portion of cyclopenta(cd)pyrene in the gas phase is available to react with gas-phase oxidants like OH and NO₃ radicals, leading to the secondary formation of 4-nitro-cyclopenta(cd)pyrene. airuse.eutandfonline.com

Particle-Phase Reactions: The fraction adsorbed onto airborne particles can undergo heterogeneous reactions with pollutants like NO₂. nih.govhealtheffects.org While reactions on particle surfaces can sometimes be faster than in the gas phase, the particle matrix can also shield the PAH from oxidant attack, potentially increasing its atmospheric lifetime and allowing for long-range transport. tandfonline.com

Therefore, the formation of Cyclopenta(cd)pyrene, 4-nitro- can occur via multiple pathways, with its production being a complex interplay between direct emissions and subsequent atmospheric transformations influenced by its partitioning behavior.

Environmental Fate and Distribution of Cyclopenta Cd Pyrene, 4 Nitro

Atmospheric Transport and Deposition Dynamics

Cyclopenta(cd)pyrene, 4-nitro-, like other nitrated PAHs, is a semi-volatile organic compound, meaning it can exist in the atmosphere in both the gaseous phase and adsorbed onto particulate matter. rsc.orgnih.gov This partitioning behavior is a key determinant of its atmospheric lifetime and transport potential. The distribution between the gas and particle phases is influenced by ambient temperature, with lower temperatures favoring association with the particulate phase. nih.gov

The binding to atmospheric particles allows for long-range transport (LRT), enabling Cyclopenta(cd)pyrene, 4-nitro- to travel far from its original source. rsc.orgcopernicus.org Evidence for the LRT of PAHs and their derivatives comes from their detection in remote regions such as the Arctic, thousands of kilometers from major industrial and urban sources. nih.govcopernicus.org The atmospheric lifetime of PAHs and their derivatives can range from hours to days, depending on their reactivity with atmospheric oxidants and their susceptibility to photolysis. rsc.orgcopernicus.org

Deposition occurs through two primary mechanisms: dry deposition and wet deposition. Dry deposition involves the gravitational settling of particulate matter to which the compound is adsorbed, as well as the direct absorption of the gaseous form onto surfaces. Wet deposition occurs when the compound is scavenged from the atmosphere by precipitation, such as rain or snow. The efficiency of these deposition processes determines the flux of Cyclopenta(cd)pyrene, 4-nitro- from the atmosphere to terrestrial and aquatic ecosystems.

Distribution Across Environmental Compartments (Air, Soil, Water, Particulate Matter)

Once released into the environment, Cyclopenta(cd)pyrene, 4-nitro- is distributed among various environmental compartments. Its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, dictate its partitioning behavior.

Air and Particulate Matter: In the atmosphere, Cyclopenta(cd)pyrene, 4-nitro- is found in both the gas phase and associated with particulate matter (PM). nih.govmdpi.com Studies have shown that NPAH concentrations can vary significantly, often being higher in polluted urban areas. nih.gov The compound's distribution on particles of different sizes is also a critical factor, as smaller particles have longer atmospheric residence times and can penetrate deeper into the human respiratory system. nih.gov

Soil: Due to their low water solubility and tendency to adsorb to organic matter, NPAHs like Cyclopenta(cd)pyrene, 4-nitro- are expected to accumulate in soil and sediments following atmospheric deposition. researchgate.net Their persistence in soil is influenced by factors such as soil type, organic matter content, temperature, and the presence of degrading microorganisms.

Water: The concentration of PAHs and their derivatives in water bodies is generally low due to their hydrophobic nature. nih.gov High-molecular-weight PAHs, in particular, have very low water solubility. nih.gov However, they can be introduced into aquatic systems through atmospheric deposition, surface runoff from contaminated soils, and wastewater discharges. In the aquatic environment, they tend to partition from the water column to sediments.

Table 1: Environmental Distribution of Nitrated Polycyclic Aromatic Hydrocarbons

| Environmental Compartment | Primary Form and Behavior | Influencing Factors |

| Atmosphere | Exists in both gaseous and particulate-bound phases. nih.govnih.gov | Temperature, particle size, atmospheric conditions. nih.gov |

| Soil & Sediment | Adsorbs strongly to organic matter, leading to accumulation. researchgate.net | Organic carbon content, soil composition, microbial activity. |

| Water | Low solubility; primarily found adsorbed to suspended particles and in sediments. nih.gov | Hydrophobicity, water chemistry, flow dynamics. |

Abiotic Transformation Pathways

Cyclopenta(cd)pyrene, 4-nitro- can be transformed in the environment through non-biological processes, primarily photodegradation and chemical oxidation. These pathways can lead to the degradation of the compound or its transformation into other, potentially more or less toxic, derivatives.

Photodegradation, or photolysis, is a significant abiotic degradation pathway for PAHs and their derivatives in sunlit environments. nih.govoup.comresearchgate.net This process can occur through two main mechanisms:

Direct Photolysis: Occurs when the molecule itself absorbs sunlight energy, leading to its chemical breakdown. Larger aromatic ring systems generally have higher reactivity due to greater light absorption at solar wavelengths. oup.com

Indirect Photolysis: Involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH). researchgate.net In nitrate-rich waters, the photolysis of nitrate (B79036) ions can be a significant source of •OH radicals, enhancing the degradation of PAHs. nih.govresearchgate.net

Several environmental conditions can influence the rate of photodegradation. The presence of dissolved organic carbon (DOC) in water can inhibit photolysis by screening sunlight and scavenging reactive oxygen species. oup.com Conversely, the presence of nitrate can enhance photodegradation through the production of hydroxyl radicals. researchgate.netnih.gov

In the atmosphere, Cyclopenta(cd)pyrene, 4-nitro- is subject to oxidation by various atmospheric oxidants. These reactions are a primary removal mechanism and can lead to the formation of oxygenated derivatives (OPAHs). rsc.orgmdpi.com Key atmospheric oxidants include:

Ozone (O₃): Ozonolysis can occur in both the gas phase and on the surface of particles. rsc.orgrsc.org This reaction can lead to ring-opening or the addition of oxygen atoms to the aromatic structure, forming compounds such as aldehydes, ketones, and carboxylic acids. researchgate.netresearchgate.net

Hydroxyl Radical (•OH): The •OH radical is a highly reactive oxidant in the daytime atmosphere that readily reacts with PAHs and their derivatives. rsc.org

Nitrate Radical (NO₃•): During nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant for many atmospheric organic compounds. rsc.org

These oxidation processes not only degrade the parent compound but also contribute to the formation of secondary organic aerosols and other transformation products. mdpi.com

Biotic Transformation and Biodegradation Studies

Microbial degradation is a crucial process for the ultimate removal of Cyclopenta(cd)pyrene, 4-nitro- from the environment. A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to transform or completely mineralize PAHs. nih.gov

The biodegradation of PAHs and their derivatives can proceed under both aerobic and anaerobic conditions.

Bacterial Degradation:

Aerobic: Under aerobic conditions, bacteria typically initiate PAH degradation by incorporating oxygen atoms into the aromatic ring using enzymes called oxygenases (e.g., dioxygenases and monooxygenases). nih.gov This initial step leads to the formation of dihydrodiols, which are then further metabolized through ring cleavage and subsequent reactions, ultimately leading to intermediates of central metabolism like succinic acid. frontiersin.org Studies on the degradation of the parent compound, indeno[1,2,3-cd]pyrene, by Rhodococcus aetherivorans have shown that degradation is initiated by hydroxylation at multiple positions. frontiersin.org

Anaerobic: In the absence of oxygen, some bacteria can use alternative electron acceptors, such as nitrate, to degrade PAHs. nih.govfrontiersin.org While less understood than aerobic pathways, anaerobic degradation by nitrate-reducing bacteria has been observed for several PAHs, including naphthalene and phenanthrene. frontiersin.orgnih.gov The addition of nitrate to anoxic sediments has been shown to enhance the degradation of high-molecular-weight PAHs. acs.org

Fungal Degradation:

Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems, including lignin peroxidases, manganese peroxidases, and laccases. researchgate.netinrs.ca These non-specific enzymes generate highly reactive radicals that can attack the stable aromatic structure of PAHs, initiating their degradation. researchgate.net Fungi are capable of transforming a wide range of PAHs, including high-molecular-weight compounds like benzo[a]pyrene. nih.govconicet.gov.ar Non-ligninolytic fungi can also transform PAHs using intracellular enzymes like cytochrome P450 monooxygenases. nih.gov

The nitro-group on Cyclopenta(cd)pyrene, 4-nitro- may influence its biodegradability. While some microorganisms can utilize nitroaromatic compounds as a source of carbon and nitrogen, the nitro-group can also render the aromatic ring more resistant to electrophilic attack by oxygenases. nih.gov

Identification of Enzymatic Biotransformation Processes in Microorganisms

The microbial biotransformation of nitroaromatic compounds is initiated by the reduction of the nitro group or the oxidation of the aromatic ring. oup.comeaht.orgnih.gov Bacterial degradation of these compounds can proceed through several enzymatic pathways.

Reductive Pathway: A common initial step in the anaerobic and sometimes aerobic degradation of nitroaromatics is the reduction of the nitro group to a nitroso, then to a hydroxylamino, and finally to an amino group. oup.comnih.gov This process is catalyzed by a group of enzymes known as nitroreductases . oup.comrsc.org These enzymes are typically flavoenzymes that utilize NAD(P)H as a reducing agent. oup.com There are two main types of bacterial nitroreductases:

Type I (Oxygen-Insensitive): These enzymes catalyze the two-electron reduction of the nitro group, leading to the formation of nitroso and hydroxylamino intermediates. oup.com

Type II (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction, forming a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the nitro group, creating a futile cycle and generating reactive oxygen species. oup.com

The resulting amino-substituted aromatic compound can then be further degraded.

Oxidative Pathway: Aerobic bacteria can also initiate degradation by oxidizing the aromatic ring. This involves enzymes such as:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate and subsequent elimination of the nitro group as nitrite. nih.gov

Monooxygenases: These enzymes add a single oxygen atom to the aromatic ring, which can also lead to the elimination of the nitro group. nih.gov

The resulting catechols or protocatechuates are then funneled into central metabolic pathways for ring cleavage and complete mineralization.

The degradation of the cyclopenta-fused ring system, a feature of Cyclopenta(cd)pyrene, likely involves dioxygenase enzymes similar to those used for other high-molecular-weight PAHs. These enzymes would attack the aromatic portion of the molecule, leading to ring opening and subsequent degradation.

Interactive Data Table: Key Enzymatic Processes in the Biotransformation of Nitroaromatic Compounds

| Enzyme Class | Catalyzed Reaction | Cellular Location & Cofactors | Relevance to Cyclopenta(cd)pyrene, 4-nitro- |

| Nitroreductases | Reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. | Cytosolic; typically require NAD(P)H. | Likely the initial step in anaerobic degradation and a possible step in aerobic pathways. |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, leading to diol formation and potential nitrite elimination. | Cytosolic; often part of a multi-component enzyme system. | A probable mechanism for initiating aerobic degradation of the aromatic structure. |

| Monooxygenases | Incorporation of one oxygen atom into the aromatic ring, potentially leading to nitrite elimination. | Can be membrane-bound or cytosolic. | An alternative initial step in aerobic degradation. |

Factors Influencing Microbial Biodegradation (e.g., Anoxic Conditions, Co-contaminants, Immobilization)

The rate and extent of microbial biodegradation of complex organic molecules like Cyclopenta(cd)pyrene, 4-nitro- are significantly influenced by various environmental and biological factors.

Anoxic Conditions: The presence or absence of oxygen is a critical factor.

Under anoxic (anaerobic) conditions , the primary degradation pathway for nitroaromatics is reductive. nih.gov The nitro group is reduced, which is often a faster process than oxidative attack on the aromatic ring. However, the complete mineralization of the resulting aromatic amine may be slow or incomplete under strictly anaerobic conditions. Some anaerobic bacteria can use nitroaromatic compounds as nitrogen sources. nih.gov

Under aerobic conditions , both reductive and oxidative pathways can occur. eaht.org While oxygen can inhibit some nitroreductases, it is essential for the function of dioxygenases and monooxygenases that are crucial for breaking down the stable aromatic ring structure of PAHs.

Co-contaminants: The presence of other chemicals in the environment can have synergistic or antagonistic effects on biodegradation.

Inhibition: The presence of other toxic compounds or high concentrations of the target pollutant itself can inhibit microbial activity.

Cometabolism: Some microorganisms can degrade a pollutant in the presence of another compound that serves as the primary carbon and energy source. For instance, the degradation of complex PAHs is often enhanced in the presence of simpler, more readily biodegradable carbon sources. nih.gov Mixed microbial cultures have been shown to degrade mixtures of PAHs more effectively than single PAHs. nih.gov

Immobilization: Immobilizing microbial cells on a solid support can enhance biodegradation. This technique confines the microorganisms, which can lead to:

Increased cell density: Higher concentrations of degrading bacteria can be maintained in a specific location.

Protection from toxic substances: The support matrix can offer some protection from inhibitory compounds in the environment.

Improved stability: Immobilized cells may exhibit greater tolerance to fluctuations in pH, temperature, and other environmental conditions compared to free-living cells.

Interactive Data Table: Factors Influencing Microbial Biodegradation

| Factor | Influence on Biodegradation | Rationale |

| Oxygen Availability | Determines the dominant metabolic pathway (reductive vs. oxidative). | Anoxic conditions favor nitroreduction, while aerobic conditions are necessary for oxidative ring cleavage by dioxygenases and monooxygenases. |

| Co-contaminants | Can enhance (cometabolism) or inhibit degradation. | Readily available carbon sources can support microbial growth and the production of degradative enzymes. Toxic co-contaminants can inhibit microbial metabolism. |

| Immobilization | Generally enhances biodegradation efficiency and stability. | Increases microbial density, protects cells from environmental stressors, and can improve operational stability in bioremediation systems. |

| Nutrient Availability | Essential for microbial growth and enzyme synthesis. | Adequate levels of nitrogen, phosphorus, and other essential nutrients are required for microorganisms to effectively degrade pollutants. |

| pH and Temperature | Affects microbial growth rates and enzyme activity. | Each microbial species has an optimal range for these parameters, outside of which degradation rates will decrease. |

| Bioavailability | The accessibility of the compound to microorganisms. | The low water solubility and high sorption potential of large PAHs can limit their availability for microbial uptake and degradation. |

Advanced Analytical Methodologies for Detection and Quantification of Cyclopenta Cd Pyrene, 4 Nitro

Chromatographic Techniques

Chromatography is the cornerstone of analyzing complex mixtures containing nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Gas and liquid chromatography, coupled with mass spectrometry or other sensitive detectors, provide the necessary selectivity and sensitivity for identifying and quantifying Cyclopenta(cd)pyrene, 4-nitro-.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-ECNI-MS)

Gas chromatography-mass spectrometry is a robust technique for the analysis of thermally stable and volatile compounds like nitro-PAHs. When coupled with tandem mass spectrometry (GC-MS/MS), the method offers enhanced selectivity and sensitivity, which is particularly advantageous for complex environmental extracts. researchgate.net

Research Findings: The use of a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode significantly reduces matrix interference, allowing for the direct analysis of sample extracts with minimal cleanup. researchgate.netresearchgate.net For nitro-PAHs, a common fragmentation pathway monitored in MRM is the loss of the nitro group (-NO2, 46 amu) from the molecular ion. researchgate.net This specific transition provides a high degree of confidence in compound identification.

For even greater sensitivity, Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is employed. The nitro group is highly electronegative, making compounds like Cyclopenta(cd)pyrene, 4-nitro- exceptionally responsive in this ionization mode. GC-ECNI-MS is recognized as one of the most selective and sensitive methods for the analysis of many nitro-PAHs.

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 7890A or Shimadzu GCMS-TQ8040 |

| Column | Rxi-5 Sil MS (30 m × 0.25 mm I.D. × 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |

| Injector | Splitless mode |

| Oven Program | Example: Start at 40°C, hold for 1.7 min; ramp at 20°C/min to 150°C, hold for 10 min; ramp at 10°C/min to 220°C, hold for 10 min; ramp at 10°C/min to 310°C, hold for 15 min. |

| MS Detector | Triple Quadrupole (QqQ) or Single Quadrupole |

| Ionization Mode | Electron Impact (EI), Electron Capture Negative Ionization (ECNI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM), Selected Ion Monitoring (SIM) |

| Monitored Transition | Molecular Ion → [M-46]+ (for MRM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an essential alternative to GC-MS, particularly for less volatile or thermally labile nitro-PAHs. It provides high selectivity and sensitivity for the determination of these compounds in various matrices.

Research Findings: Reversed-phase liquid chromatography is typically used for the separation of PAHs and their derivatives. The development of hybrid triple quadrupole linear ion trap mass spectrometers allows for highly selective multiple reaction monitoring (MRM) scans for quantification, combined with the acquisition of enhanced product ion (EPI) scans for confident identification. Various ionization sources can be used, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). For PAHs and their derivatives, APCI has been shown to offer excellent sensitivity with the advantage of increased robustness and minimal matrix effects.

| Parameter | Typical Value/Condition |

|---|---|

| LC System | Shimadzu Nexera or equivalent |

| Column | Ascentis® Express PAH (10 cm x 2.1 mm, 2.7 µm) or similar C18 column |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with formic acid) |

| Flow Rate | 0.4 mL/min |

| MS Detector | Triple Quadrupole (QqQ) or Hybrid Ion Trap (e.g., QTRAP) |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) is often preferred |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Compound-specific precursor ion → product ion (determined via method development) |

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive technique for the analysis of many PAHs. However, most nitro-PAHs, including Cyclopenta(cd)pyrene, 4-nitro-, are not naturally fluorescent or exhibit very low fluorescence quantum yields. To overcome this, a derivatization step is required to convert the nitro-PAH into its highly fluorescent amino-PAH analogue (e.g., Cyclopenta(cd)pyren-4-amine).

Research Findings: The reduction of the nitro group to an amine can be performed either "off-line" before injection or "on-line" using a post-column reactor. On-line reduction is often preferred as it can be automated. This involves passing the column effluent through a heated reduction column packed with a catalyst, such as platinum and rhodium on an alumina support (Pt-Al2O3), prior to the fluorescence detector. The resulting amino-PAHs are then detected with high sensitivity by monitoring their specific excitation and emission wavelengths.

| Parameter | Typical Value/Condition |

|---|---|

| HPLC System | Standard HPLC with fluorescence detector |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water mixtures |

| Derivatization | On-line post-column reduction (e.g., Pt-Al2O3 catalyst at 90°C) or off-line chemical reduction (e.g., with Ti(III)-citrate). |

| Fluorescence Detector | Programmable, wavelength-switching |

| Excitation/Emission (Ex/Em) λ | Wavelengths are specific to the resulting amino-PAH. For example, 1-aminopyrene is detected at Ex/Em 360/430 nm and 2-aminofluorene at 285/370 nm. |

Sample Preparation and Extraction Procedures

The goal of sample preparation is to efficiently extract Cyclopenta(cd)pyrene, 4-nitro- from the sample matrix and remove interfering compounds prior to instrumental analysis. The chosen method depends on the matrix type (e.g., air particulate matter, soil, water).

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of nitro-PAHs from liquid samples or sample extracts. It is more efficient, uses significantly less solvent, and is faster than traditional liquid-liquid extraction.

Research Findings: The general SPE procedure involves several steps. First, the SPE cartridge, commonly packed with a sorbent like C18 (for reversed-phase) or silica (B1680970)/alumina (for normal-phase), is conditioned with a solvent. The sample is then loaded onto the cartridge, where the analyte of interest is retained on the sorbent. Interfering compounds are washed away with a weak solvent, and finally, the target analyte, Cyclopenta(cd)pyrene, 4-nitro-, is eluted with a small volume of a stronger organic solvent, such as dichloromethane or hexane mixtures. This eluate is then concentrated and prepared for chromatographic analysis.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples like soil, sediment, and air sampling filters. PLE uses elevated temperatures (e.g., 100–150°C) and pressures (e.g., 1500 psi) to increase the speed and efficiency of the extraction process.

Research Findings: Compared to traditional methods like Soxhlet extraction, PLE offers significant advantages, including drastically reduced extraction times (minutes versus hours) and lower solvent consumption (typically 15-40 mL per sample). The high temperature enhances solvent penetration and analyte desorption from the matrix, while the high pressure keeps the solvent in a liquid state above its boiling point. A mixture of solvents, such as n-hexane and acetone, is often used to effectively extract a range of PAHs and their derivatives. The resulting extract is cleaner than those from some classical methods and can be further purified by SPE before analysis.

Soxhlet Extraction

Soxhlet extraction is a well-established and exhaustive technique frequently employed for the extraction of semivolatile organic compounds like 4-nitro-cyclopenta(cd)pyrene from solid matrices. nih.govmdpi.com This method utilizes the continuous cycling of a solvent to ensure thorough extraction. mdpi.com In this process, a solid sample is placed within a thimble, which is then subjected to repeated washing with a distilled solvent. nih.gov The solvent is heated, vaporizes, and then condenses, dripping onto the sample. Once the solvent level reaches a certain point, it siphons back into the boiling flask, carrying the extracted analytes with it. nih.gov This cycle is repeated over an extended period, often up to 24 hours, to achieve high extraction efficiencies. nih.gov

For the extraction of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a mixture of solvents such as hexane and acetone or dichloromethane is commonly used. aaqr.org While effective, a primary drawback of this method is the large volume of organic solvent required. nih.gov Following extraction, the solvent is typically concentrated to a smaller volume before further cleanup and analysis. aaqr.org To enhance the speed and reduce solvent consumption of traditional Soxhlet extraction, automated systems have been developed which combine the boiling and rinsing steps. nih.gov

Dispersive Solid-Phase Microextraction and Magnetic Solid-Phase Extraction

More contemporary methods like dispersive solid-phase microextraction (d-SPME) and magnetic solid-phase extraction (MSPE) offer faster and more environmentally friendly alternatives to conventional techniques. nih.gov These methods are characterized by their simplicity, speed, and reduced use of solvents. nih.gov

In d-SPME , a sorbent material is dispersed throughout the sample solution, allowing for a large surface area for the adsorption of target analytes like 4-nitro-cyclopenta(cd)pyrene. nih.gov After a period of agitation, the sorbent is separated from the solution, typically by centrifugation, and the analytes are then eluted with a small amount of an appropriate solvent. nih.gov

MSPE is a variation of d-SPME that employs magnetic sorbents, which simplifies the separation process. nih.govmdpi.com After the extraction period, the magnetic sorbent with the adsorbed analytes can be easily and quickly separated from the sample matrix using an external magnetic field. nih.govmdpi.com This eliminates the need for centrifugation or filtration. nih.gov The analytes are subsequently desorbed from the magnetic particles for analysis. mdpi.com

Method Validation and Quality Control Parameters

To ensure the accuracy and reliability of analytical data for 4-nitro-cyclopenta(cd)pyrene, rigorous method validation and adherence to quality control protocols are essential.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netnih.gov These values are crucial for determining the sensitivity of an analytical method. For nitro-PAHs, the LOD can be as low as 0.01 to 0.07 picograms per cubic meter (pg m⁻³) in air samples. aaqr.org In another study, the LODs for PAHs in water samples ranged from 0.016 to 0.2 nanograms per milliliter (ng mL⁻¹). mdpi.com

| Parameter | Typical Range for Nitro-PAHs |

| Limit of Detection (LOD) | 0.01 - 0.07 pg m⁻³ |

| Limit of Quantification (LOQ) | Generally 3-10 times the LOD |

Assessment of Recovery and Precision

Recovery studies are performed to evaluate the efficiency of the extraction method by measuring the amount of analyte retrieved from a spiked sample. researchgate.netPrecision refers to the degree of agreement among repeated measurements and is often expressed as the relative standard deviation (RSD). researchgate.net For PAHs, recovery rates between 70% and 107% have been reported for ultrasonic extraction from soil. researchgate.net In a study on grilled meat samples, recoveries of PAHs ranged from 81.3% to 96.7% with RSDs below 12.7%. nih.gov

| Parameter | Acceptable Range | Example Study Findings for PAHs |

| Recovery | 70 - 120% | 81.3% - 96.7% |

| Precision (RSD) | < 20% | < 12.7% |

Application of Internal Standardization and Calibration Strategies

Internal standardization is a technique used to improve the precision and accuracy of quantitative analysis by compensating for variations during sample processing and instrumental analysis. researchgate.net A known amount of a compound, chemically similar to the analyte but not present in the sample, is added to both the samples and calibration standards. researchgate.net For the analysis of PAHs and their derivatives, deuterated analogs are commonly used as internal standards. mdpi.com

Calibration strategies involve establishing a relationship between the analytical signal and the concentration of the analyte. This is typically achieved by creating a calibration curve from a series of standards of known concentrations. The linearity of this curve, indicated by the coefficient of determination (R²), is a critical measure of the method's accuracy. For the analysis of PAHs, calibration curves with R² values greater than 0.99 are generally considered acceptable. mdpi.commdpi.com

| Strategy | Purpose | Common Practice |

| Internal Standardization | Improve precision and accuracy | Use of deuterated PAHs |

| Calibration | Quantify analyte concentration | Generation of a linear calibration curve (R² > 0.99) |

Molecular Mechanisms of Interaction and Biotransformation of Cyclopenta Cd Pyrene, 4 Nitro

Metabolic Activation Pathways (In Vitro and In Vivo Studies)

The biotransformation of 4-nitro-cyclopenta(cd)pyrene involves a series of enzymatic reactions that convert the relatively inert parent molecule into highly reactive electrophilic intermediates capable of covalently binding to cellular macromolecules like DNA. These pathways include nitroreduction, aromatic ring oxidation leading to epoxide formation, and subsequent conjugation reactions.

Nitroreduction is a crucial metabolic activation pathway for nitrated aromatic compounds. This process involves the enzymatic reduction of the nitro group (–NO₂) to a nitroso (–NO) intermediate, followed by further reduction to a hydroxylamine (–NHOH) derivative. This N-hydroxylamine can be further protonated or esterified to form a highly reactive nitrenium ion, which is a potent electrophile that can bind to DNA.

Flavoenzymes known as nitroreductases, which are present in various organisms, catalyze the reduction of nitro groups to amines via nitroso and hydroxylamine intermediates using NAD(P)H as a cofactor. nih.gov Studies on analogous compounds, such as 4-nitropyrene (B1202641), have demonstrated that nitroreduction is a primary pathway responsible for DNA adduct formation in target tissues, including the liver and mammary gland. nih.gov In vivo studies with 4-nitropyrene in rats identified metabolites such as 4-aminopyrene and 9(10)-hydroxy-4-(acetylamino)pyrene, confirming that nitroreduction and subsequent acetylation are significant metabolic routes. psu.edu It is therefore mechanistically plausible that the nitro group of 4-nitro-cyclopenta(cd)pyrene undergoes a similar reductive activation.

Parallel to nitroreduction, the polycyclic aromatic hydrocarbon backbone of 4-nitro-cyclopenta(cd)pyrene is susceptible to oxidative metabolism. For the parent compound, cyclopenta(cd)pyrene (CPP), metabolic activation occurs primarily through epoxidation of the 3,4-double bond in the cyclopenta-ring. nih.gov This reaction produces the highly electrophilic and mutagenic cyclopenta(cd)pyrene-3,4-epoxide (CPPE). nih.gov

This epoxide is considered the ultimate carcinogenic metabolite of CPP. nih.gov It can react directly with nucleophilic sites in DNA or be hydrolyzed by epoxide hydrolase to form trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene (CPP-3,4-diol). nih.govnih.gov The formation of an epoxide on the cyclopenta-ring is a key bioactivation step, and the presence of the nitro group at the 4-position is expected to influence the electronic properties of the molecule without precluding this oxidative pathway. nih.gov

The initial epoxidation of the aromatic structure is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are central to Phase I metabolism, where they introduce or expose functional groups on xenobiotic compounds. nih.govresearchgate.net For PAHs, CYP enzymes are critical for their bioactivation into carcinogenic metabolites. researchgate.netmdpi.com

Studies on the parent compound, CPP, have shown that several human CYP enzymes, including CYP1A1, CYP1A2, and CYP3A4, can oxidize the 3,4-cyclopenta double bond. nih.gov Specifically, CYP1A1 and CYP1B1 are known to be highly involved in the bioactivation of various PAHs, such as benzo[a]pyrene. nih.govnih.gov The expression of these enzymes can vary between tissues and individuals, which may contribute to differences in susceptibility to PAH-induced carcinogenesis. nih.gov Given their established role in oxidizing the CPP backbone, CYP1A1 and CYP1B1 are the primary candidates for catalyzing the epoxidation of 4-nitro-cyclopenta(cd)pyrene. nih.govdrugbank.com

Table 1: Key Enzymes in the Biotransformation of Cyclopenta(cd)pyrene and Related Compounds

| Enzyme Family | Specific Enzyme(s) | Metabolic Role | Reference(s) |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP3A4 | Catalyze epoxidation of the 3,4-double bond of the cyclopenta-ring. | nih.gov |

| Cytochrome P450 | CYP1A1, CYP1B1 | General bioactivation of polycyclic aromatic hydrocarbons. | nih.govnih.gov |

| Nitroreductases | Various flavoenzymes | Reduction of the nitro group to hydroxylamine and amine metabolites. | nih.gov |

| Sulfotransferases | Phenol and hydroxysteroid sulfotransferases | Activation of hydroxylated metabolites via sulfate conjugation. | nih.gov |

Following the initial oxidation by CYP enzymes and subsequent hydrolysis of the epoxide, the resulting diol metabolites can undergo Phase II conjugation reactions. While many conjugation reactions lead to detoxification and excretion, some can result in further activation. One such pathway is sulfation, catalyzed by sulfotransferases (SULTs).

Metabolites of CPP, such as 4-hydroxy-3,4-dihydrocyclopenta[c,d]pyrene (4-HDCPP) and trans-3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyrene, can be activated by SULTs. nih.gov This reaction involves the transfer of a sulfo group, typically from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the metabolite. nih.gov The resulting sulfuric acid ester is often unstable and can spontaneously break down to form a reactive carbocation, which can then form DNA adducts. nih.gov This sulfotransferase-mediated activation has been shown to play an important role in the mutagenicity of secondary benzylic hydroxyl metabolites derived from CPP-3,4-epoxide. nih.gov

DNA Adduct Formation by Cyclopenta(cd)pyrene Metabolites

The ultimate carcinogenic potential of 4-nitro-cyclopenta(cd)pyrene is determined by the ability of its reactive metabolites to form covalent adducts with DNA. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Research on the parent compound, CPP, has provided detailed insights into the types of DNA adducts formed. The primary reactive metabolite, CPPE, reacts predominantly with the exocyclic amino group (N²) of guanine. nih.gov

Deoxyguanosine Adducts : The major adducts formed from the reaction of CPPE with DNA have been identified as diastereoisomers of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP. nih.govnih.gov These guanine adducts can account for over 70% of the total adducts formed. nih.gov Further activation of the metabolite trans-CPP-3,4-diol by sulfotransferases also yields adducts identical to those formed by CPPE, indicating that multiple activation pathways can converge to produce the same ultimate DNA damage. nih.gov

Deoxyadenosine Adducts : While guanine is the primary target, minor adducts are also formed with other DNA bases. Studies have detected the formation of adducts with adenine and cytosine. nih.gov It is presumed that the reaction with deoxyadenosine occurs at the N⁶ exocyclic amino group.

For 4-nitro-cyclopenta(cd)pyrene, it is expected that both the epoxidation pathway and the nitroreduction pathway would lead to the formation of distinct DNA adducts. The epoxide metabolite would likely form adducts at the N² position of guanine and the N⁶ position of adenine, similar to the parent compound. The nitrenium ion generated from the nitroreduction pathway would be expected to form adducts primarily at the C8 position of guanine, a common target for arylamine metabolites.

Table 2: Characterized DNA Adducts of Cyclopenta(cd)pyrene Metabolites

| DNA Base | Position of Adduct Formation | Adduct Structure | Activating Pathway | Reference(s) |

| Deoxyguanosine | N² exocyclic amino group | cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP | Epoxidation (CPPE) or Sulfotransferase activation of diol | nih.govnih.gov |

| Deoxyadenosine | N⁶ exocyclic amino group (presumed) | Presumed aralkylation at N⁶ | Epoxidation (CPPE) | |

| Cytosine | Not specified | Minor adducts detected | Epoxidation (CPPE) | nih.gov |

Elucidation of Specific Sites of Adduction on DNA (e.g., N2 position of guanine)

The specific sites of DNA adduction for 4-nitro-cyclopenta(cd)pyrene have not been explicitly documented. However, insights can be drawn from its parent compound, cyclopenta[cd]pyrene (B119913) (CPP), and other nitro-PAHs.

The metabolic activation of CPP leads to the formation of cyclopenta[cd]pyrene 3,4-epoxide (CPPE), which is considered its ultimate carcinogenic metabolite nih.gov. Research on the interaction of CPPE with DNA has shown that the primary target for adduction is the guanine base nih.govnih.gov. Specifically, the major DNA adducts formed are diastereoisomers of cis-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydroCPP, confirming that the N2 exocyclic amino group of guanine is the principal site of covalent binding nih.govnih.gov. Minor adducts with adenine and cytosine have also been observed nih.gov. Over 70% of the total adducts in DNA digests were identified as the cis-dGuo-N2 adducts nih.gov.

For other nitro-PAHs, such as 4-nitropyrene, metabolic activation can proceed via two main pathways: ring oxidation or nitroreduction, leading to different adduction sites. Ring oxidation of 4-nitropyrene can form an epoxide intermediate, which results in deoxyguanosine (dG) derivatives through substitution at the N2 position nih.gov. Conversely, the nitroreduction pathway, which is often the primary route for DNA adduct formation in vivo, leads to different types of adducts nih.gov. While C8-guanine adducts are commonly associated with this pathway for many nitro-PAHs, studies with 4-nitropyrene have also identified a deoxyinosine-derived adduct nih.gov.

Based on these analogous compounds, it can be postulated that 4-nitro-cyclopenta(cd)pyrene could form DNA adducts at several nucleophilic sites, with the N2 position of guanine being a highly probable target if the metabolic pathway proceeds through ring oxidation and subsequent epoxidation.

Relationship between Metabolite Structure and DNA Adduct Formation

The structure of the reactive metabolites of 4-nitro-cyclopenta(cd)pyrene would directly determine the nature and location of the DNA adducts formed. The presence of the nitro group introduces a metabolic pathway—nitroreduction—that is not available to the parent compound, CPP. Therefore, two primary activation pathways are plausible.

Ring Oxidation: Similar to many PAHs, 4-nitro-cyclopenta(cd)pyrene could be metabolized by cytochrome P450 enzymes to form an epoxide on the cyclopenta ring, analogous to the formation of CPPE from CPP nih.govnih.gov. This epoxide is a reactive electrophile that can covalently bind to the nucleophilic sites in DNA, particularly the N2-amino group of guanine, to form stable adducts nih.govnih.govd-nb.info. Secondary metabolites, such as diols formed from the epoxide, can also be further activated, for instance by sulfotransferases, to form DNA adducts identical to those derived from the parent epoxide nih.gov.

Nitroreduction: This pathway involves the enzymatic reduction of the nitro group to form a nitroso intermediate, followed by further reduction to a reactive N-hydroxyamino derivative. This derivative can be esterified (e.g., by sulfotransferase) to form a highly electrophilic nitrenium ion. This ion then attacks electron-rich sites in the DNA bases, commonly the C8 position of guanine. For the related compound 4-nitropyrene, studies have shown that nitroreduction is the predominant pathway responsible for DNA adduct formation in the mammary gland, a target organ for its carcinogenicity nih.gov.

The balance between these two pathways—ring oxidation versus nitroreduction—would be critical in determining the profile of DNA adducts formed by 4-nitro-cyclopenta(cd)pyrene and, consequently, its genotoxic potential.

Table 1: Potential Metabolic Activation Pathways and Resulting DNA Adducts

| Metabolic Pathway | Reactive Metabolite | Likely DNA Adduction Site |

|---|---|---|

| Ring Oxidation | Epoxide (e.g., 4-nitro-cyclopenta(cd)pyrene-3,4-epoxide) | N2-position of Guanine |

Advanced Analytical Techniques for Adduct Detection (e.g., 32P-Postlabeling, Cryogenic Fluorescence Spectroscopy)

Detecting and quantifying the low levels of DNA adducts formed from environmental carcinogens requires highly sensitive analytical methods.

32P-Postlabeling

The 32P-postlabeling assay is an exceptionally sensitive method for detecting a wide variety of DNA adducts, particularly bulky adducts derived from polycyclic aromatic compounds nih.gov. The technique does not require the carcinogen to be radiolabeled beforehand and can detect adducts at frequencies as low as one in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies of human exposure nih.gov.

The procedure involves four main steps nih.gov:

Enzymatic Digestion: The DNA sample is completely digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The adducts are often enriched from the bulk of normal nucleotides.

Radiolabeling: The adducts are labeled at the 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation and Detection: The ³²P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and then detected and quantified by measuring their radioactivity nih.gov.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful technique used for the analysis of PAH-DNA adducts nih.govnih.gov. PAHs possess characteristic fluorescence spectra that can be exploited for their detection scispace.com. In this method, DNA adducts are typically hydrolyzed under mild acid conditions to release the PAH component as a tetrol or diol derivative, which can then be analyzed nih.gov.

Synchronous fluorescence spectroscopy, where the excitation and emission wavelengths are scanned simultaneously with a constant offset, is often employed nih.gov. However, analyzing complex mixtures from biological samples can be challenging. To enhance resolution and specificity, fluorescence spectroscopy is often combined with purification and separation techniques like immunoaffinity chromatography (IAC) and HPLC nih.govnih.gov. While second-derivative spectroscopy can help resolve complex spectra, its effectiveness is limited without prior sample purification nih.gov. The use of cryogenic temperatures (Cryogenic Fluorescence Spectroscopy) can further enhance spectral resolution by minimizing thermal broadening of spectral bands, allowing for more detailed analysis of adduct structures.

Table 2: Comparison of Advanced Analytical Techniques for DNA Adduct Detection

| Technique | Principle | Sensitivity | Key Advantages |

|---|---|---|---|

| 32P-Postlabeling | Enzymatic digestion of DNA followed by radioactive (³²P) labeling of adducts and chromatographic separation. nih.gov | Extremely high (1 adduct in 10⁹-10¹⁰ nucleotides). nih.gov | Universal for a wide range of adducts; does not require pre-labeled carcinogen; exceptional sensitivity. nih.govnih.gov |

| Fluorescence Spectroscopy | Detection of the fluorescent properties of the PAH moiety after its release from the DNA backbone. nih.gov | High, but dependent on the quantum yield of the fluorophore. | Provides structural information based on spectral signatures; can be coupled with HPLC for high specificity. nih.gov |

Knowledge Gaps and Future Research Directions

Unidentified Transformation Products and Pathways in Environmental Systems

A significant area of uncertainty in the environmental fate of 4-nitrocyclopenta(cd)pyrene lies in the incomplete characterization of its transformation products and the pathways through which they are formed. The photochemical reactions of nitro-PAHs are known to be complex, often resulting in a mixture of photoproducts that are difficult to isolate and identify. nih.gov While photo-oxidation is a primary degradation pathway for PAHs in aquatic environments, the specific products arising from the photodegradation of 4-nitrocyclopenta(cd)pyrene remain largely uncharacterized. nih.gov

In the atmosphere, PAHs can react with pollutants like ozone and nitrogen oxides to form nitro-PAHs and dinitro-PAHs. ijaar.org The subsequent atmospheric reactions of these nitro-PAHs, including 4-nitrocyclopenta(cd)pyrene, can lead to further transformation products whose identities and toxicities are not well understood. The formation of these secondary products can be influenced by various environmental conditions, further complicating their identification.

Table 1: Key Research Questions Regarding Transformation Products

| Research Question | Rationale |

|---|---|

| What are the primary and secondary photodegradation products of 4-nitrocyclopenta(cd)pyrene in water, soil, and air? | To understand the ultimate fate and potential toxicity of the compound in different environmental compartments. |

| What are the reaction kinetics and mechanisms of 4-nitrocyclopenta(cd)pyrene with atmospheric oxidants? | To predict its atmospheric lifetime and the formation rates of secondary pollutants. |

Understanding Complex Mixture Effects and Interactions of Nitro-PAHs in Environmental Contexts

In the environment, 4-nitrocyclopenta(cd)pyrene exists as part of a complex mixture of PAHs, other nitro-PAHs, and various pollutants. aaqr.orgki.se A critical knowledge gap is the understanding of how these mixtures interact and the resulting toxicological effects. Current risk assessment methods, which often focus on individual compounds, may significantly underestimate the health risks associated with exposure to these complex environmental mixtures. ki.se

Research has indicated that synergistic effects between different PAHs and other pollutants in complex mixtures could represent a major carcinogenic effect. ki.se The interactions within these mixtures can alter the bioavailability, metabolism, and toxicity of individual components. For instance, the presence of other organic compounds can affect the partitioning of 4-nitrocyclopenta(cd)pyrene between different environmental phases, such as soil, water, and air.

Future research must focus on the toxicological effects of realistic environmental mixtures containing 4-nitrocyclopenta(cd)pyrene. This includes investigating potential synergistic, antagonistic, or additive effects on biological systems. Such studies are essential for developing a more accurate and holistic approach to the risk assessment of nitro-PAHs. ki.se

Advanced Mechanistic Studies on Biotransformation Pathways and Enzymes

The biotransformation of 4-nitrocyclopenta(cd)pyrene is a critical determinant of its toxicological effects. While it is known that nitro-PAHs can be metabolized by various enzymes, detailed mechanistic studies on the specific pathways and enzymes involved in the biotransformation of 4-nitrocyclopenta(cd)pyrene are lacking.

The metabolic activation of the parent compound, cyclopenta(cd)pyrene, has been shown to proceed via the formation of 3,4-epoxycyclopenta(cd)pyrene by rat liver microsomes. nih.govnih.gov However, the introduction of a nitro group at the 4-position significantly alters the molecule's electronic properties and, consequently, its metabolic fate.

Nitroreduction is a critical metabolic pathway for many nitroaromatic compounds, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules. nih.gov A variety of mammalian enzymes, including NADPH: P450 oxidoreductase, cytochrome P450 enzymes, and aldehyde oxidase, are capable of nitroreduction. nih.gov Understanding which of these enzymes are primarily responsible for the metabolic activation of 4-nitrocyclopenta(cd)pyrene is crucial for assessing its carcinogenic potential.

Table 2: Key Enzymes in Nitro-PAH Biotransformation

| Enzyme Family | Potential Role in 4-nitrocyclopenta(cd)pyrene Metabolism |

|---|---|

| Cytochrome P450 (CYP) | Oxidation of the aromatic rings and potential nitroreduction. |

| NADPH: P450 Oxidoreductase (POR) | A key enzyme in the one-electron reduction of nitro groups. nih.gov |

| NAD(P)H-quinone oxidoreductase (NQO1) | Can perform two-electron reduction of nitro groups, often a detoxification pathway. |

| Aldehyde Oxidase (AO) | Implicated in the nitroreduction of various xenobiotics. nih.gov |

| N-acetyltransferases (NATs) | Can acetylate the hydroxylamino intermediates formed from nitroreduction, leading to reactive species. nih.gov |

Future research should employ advanced analytical techniques to identify the full spectrum of metabolites produced from 4-nitrocyclopenta(cd)pyrene in various biological systems. Furthermore, studies using purified enzymes and cell-based models can help elucidate the specific roles of different biotransformation enzymes.

Refinement of Computational Models for Nitro-PAH Reactivity and Environmental Fate

Computational models are invaluable tools for predicting the environmental fate and toxicity of chemicals like 4-nitrocyclopenta(cd)pyrene. researchgate.netnih.gov However, the accuracy of these models is dependent on the quality of the input parameters and the underlying algorithms. There is a need for refinement of these models to better capture the complex behavior of nitro-PAHs in the environment.

Multimedia environmental fate models, such as fugacity-based models, have been used to understand the transport and fate of PAHs and nitro-PAHs in aquatic ecosystems. researchgate.netnih.gov These models can be improved by incorporating more accurate data on the physicochemical properties of 4-nitrocyclopenta(cd)pyrene and its transformation products. Additionally, these models should be validated with field data to ensure their predictive power.

Quantitative structure-activity relationship (QSAR) models and quantum mechanical calculations are used to predict the reactivity and metabolic fate of chemicals. optibrium.com Refining these models for nitro-PAHs will require larger datasets of experimental data on their reactivity and biotransformation. For instance, developing models that can accurately predict the regioselectivity of metabolism by different enzymes would be a significant advancement. optibrium.com

Future efforts in this area should focus on integrating experimental data with computational approaches to develop more robust and predictive models. This will aid in prioritizing research needs, assessing the risks of new and existing nitro-PAHs, and developing strategies to mitigate their environmental impact.

Q & A

Q. What are the standard analytical methods for detecting 4-nitro-cyclopenta[cd]pyrene in environmental samples?

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used, with columns such as the Pinnacle II PAH HPLC column optimized for resolving complex polycyclic aromatic hydrocarbon (PAH) mixtures. Mobile phases typically involve gradient elution with acetonitrile/water or toluene-based solvents to separate nitro-PAH derivatives . Calibration requires certified reference standards (e.g., 10 mg/L in acetonitrile or 50 mg/L in toluene) to ensure accuracy .

Q. How is 4-nitro-cyclopenta[cd]pyrene synthesized and purified for laboratory use?

Synthesis often involves nitration of cyclopenta[cd]pyrene using nitric acid or nitrosonium salts under controlled conditions. Purification is achieved via column chromatography or recrystallization in non-polar solvents like toluene. Analytical confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify structural integrity and nitro-group positioning .

Q. What is the carcinogenic classification of 4-nitro-cyclopenta[cd]pyrene, and what evidence supports this?

The International Agency for Research on Cancer (IARC) classifies cyclopenta[cd]pyrene as Group 2A ("probably carcinogenic to humans") based on dermal mouse bioassays showing tumor initiation and promotion. Limited evidence from initiation-promotion studies and structural similarity to nitro-PAHs with known carcinogenicity informs this classification .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic activation differences. In vitro models often lack phase I/II enzyme systems critical for bioactivation. Advanced approaches include:

Q. What experimental design considerations are critical for assessing environmental exposure risks of 4-nitro-cyclopenta[cd]pyrene?

Key factors include:

- Matrix effects : Soil and air particulate samples require Soxhlet extraction or pressurized fluid extraction (PLE) to recover nitro-PAHs efficiently.

- Sensitivity : Use tandem mass spectrometry (LC-MS/MS) for trace-level detection (≤0.1 µg/L).

- Quality control : Spike samples with deuterated analogs (e.g., acenaphthene-d10) to correct for recovery losses .

Q. What gaps exist in understanding the structure-activity relationship (SAR) of 4-nitro-cyclopenta[cd]pyrene compared to other nitro-PAHs?

Current SAR models lack data on:

- Electronic effects : How nitro-group positioning influences redox potential and DNA adduct formation.

- Steric hindrance : Impact of the cyclopenta ring on metabolic activation pathways. Advanced computational studies (e.g., density functional theory) paired with mutagenicity assays (Ames II test) are recommended to address these gaps .

Q. How can researchers optimize HPLC conditions to separate 4-nitro-cyclopenta[cd]pyrene from co-eluting PAHs in complex mixtures?

- Column selection : Use phenyl-modified stationary phases for enhanced π-π interactions.

- Gradient programming : Start with 60% acetonitrile/40% water, ramping to 95% acetonitrile over 25 minutes.

- Temperature control : Maintain column temperature at 35°C to improve peak symmetry .

Data Interpretation and Contradiction Analysis

Q. Why do some studies report higher carcinogenic potency for 4-nitro-cyclopenta[cd]pyrene than others?

Variability may stem from:

- Study design : Differences in exposure duration (acute vs. chronic) or administration routes (dermal vs. inhalation).

- Metabolic activation : Strain-specific differences in rodent models (e.g., SENCAR mice vs. CD-1). Meta-analyses using fixed-effect models and sensitivity analyses are recommended to reconcile these findings .

Q. What statistical methods are appropriate for analyzing dose-response relationships in nitro-PAH toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.